phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzoxazole ring with a sulfamoyl group and a carboxylate ester.
Preparation Methods
The synthesis of PHENYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
PHENYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, often using reagents like sodium hydroxide or other nucleophiles
Scientific Research Applications
PHENYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of PHENYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzoxazole ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
PHENYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can be compared with other similar compounds such as:
3-Formylphenylboronic Acid: Used in organic synthesis and biochemical studies.
4-Formylphenylboronic Acid: Similar applications with slight differences in reactivity and stability.
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C21H16N2O6S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C21H16N2O6S/c1-14-7-9-15(10-8-14)22-30(26,27)17-11-12-18-19(13-17)29-21(25)23(18)20(24)28-16-5-3-2-4-6-16/h2-13,22H,1H3 |
InChI Key |
UKRWZVMPQLELLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.